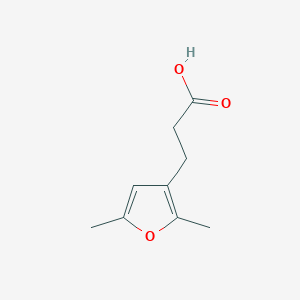
3-(2,5-Dimethylfuran-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylfuran-3-yl)propanoic acid is an organic compound with the molecular formula C9H12O3 It is a derivative of furan, a heterocyclic organic compound, and contains a propanoic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)propanoic acid typically involves the functionalization of 2,5-dimethylfuran. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar steps as the laboratory synthesis, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylfuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, while the propanoic acid group can interact with enzymes and receptors in biological systems. These interactions can lead to changes in metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)propanoic acid: Similar structure but with a furan ring instead of a dimethylfuran ring.
2-(2,5-Dimethylfuran-3-yl)propanoic acid: A positional isomer with the same molecular formula but different connectivity.
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Contains a dioxo-dihydrofuran ring instead of a dimethylfuran ring.
Uniqueness
3-(2,5-Dimethylfuran-3-yl)propanoic acid is unique due to the presence of the 2,5-dimethylfuran ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(2,5-dimethylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
RAQOMOFGSUGYBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
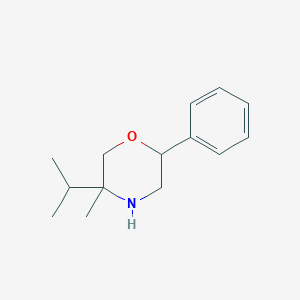
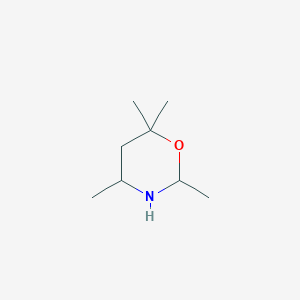

![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
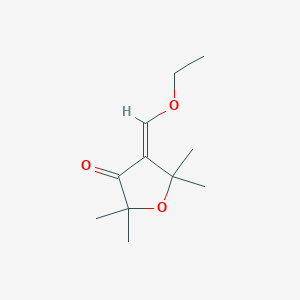
![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)
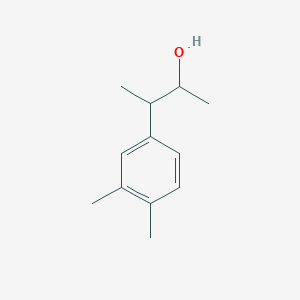
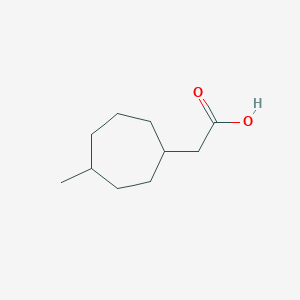

![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
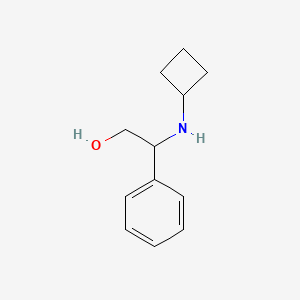
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
